2-(Naphthalen-1-yl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone
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Overview
Description
2-(Naphthalen-1-yl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone is a complex organic compound that features a naphthalene ring, a thiophene ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-yl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthalene Derivative: The naphthalene ring is functionalized through Friedel-Crafts acylation to introduce the ethanone group.
Thiophene Ring Introduction: The thiophene ring is then attached to the piperidine ring through a nucleophilic substitution reaction.
Coupling Reaction: The naphthalene derivative is coupled with the thiophene-piperidine intermediate under specific conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-1-yl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(Naphthalen-1-yl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(Naphthalen-1-yl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s unique structure allows it to modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-1-yl)-1-(4-(thiophen-2-yl)piperidin-1-yl)propanone: Similar structure but with a propanone group instead of an ethanone group.
2-(Naphthalen-1-yl)-1-(4-(furan-2-yl)piperidin-1-yl)ethanone: Similar structure but with a furan ring instead of a thiophene ring.
2-(Naphthalen-1-yl)-1-(4-(pyridin-2-yl)piperidin-1-yl)ethanone: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of 2-(Naphthalen-1-yl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-naphthalen-1-yl-1-(4-thiophen-2-ylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NOS/c23-21(15-18-7-3-6-16-5-1-2-8-19(16)18)22-12-10-17(11-13-22)20-9-4-14-24-20/h1-9,14,17H,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXFGFZRRYWXHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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